molecular formula C16H16N2O5S B2379217 5-{[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 1023845-26-2

5-{[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B2379217
CAS No.: 1023845-26-2
M. Wt: 348.37
InChI Key: ZINYWPPCKASKSA-UHFFFAOYSA-N
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Description

The compound “5-{[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione” is a type of aminothiazole Schiff base ligand . These types of compounds are often designed for various purposes, including as potential bioactive agents .


Synthesis Analysis

The synthesis of similar aminothiazole Schiff base ligands involves reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde . The yields from these reactions are typically good, ranging from 68-73% .


Molecular Structure Analysis

The molecular structure of these ligands is characterized through various analytical, physical, and spectroscopic methods, including FT-IR, UV–Vis, 1 H and 13 C NMR, and MS . The spectral results suggest an octahedral geometry .


Chemical Reactions Analysis

The ligands are exploited in lieu of chelation with bivalent metal (cobalt, nickel, copper, and zinc) chlorides in a 1:2 (M:L) ratio . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are typically analyzed using various methods, including FT-IR, UV–Vis, 1 H and 13 C NMR, and MS . The ligands (S1) and (S2) showed the taking out of a band at 3320 cm –1, which transitioned to a newly formed azomethine v (HC═N) functional group around 1632–1634 cm –1, which indicated that the aldo carbonyl group was condensed with the amine unit of the aminothiazole .

Scientific Research Applications

Synthesis and Reactions

5-{[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione and its derivatives have been extensively studied in the context of chemical synthesis and reactions. For example, Al-Sheikh et al. (2009) described the synthesis of related compounds, which are obtained from 5-[bis(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione and aqueous ammonia. This study provides insight into the crystal structures of these compounds, offering valuable information for their potential applications in various fields of chemistry (Al-Sheikh et al., 2009).

Pyrolysis Studies

Flash vacuum pyrolysis of derivatives of this compound, such as 5-(indol-2- and -3-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-diones, has been explored to understand the formation of various chemical structures, including ethynylindoles and carbazolols. This type of research, as presented by Benzies et al. (1986), is significant for understanding the thermal behavior and stability of these compounds, which is essential in materials science and organic synthesis (Benzies et al., 1986).

Structural and Vibrational Properties

Toledo et al. (2015) conducted a study combining experimental techniques like Raman and FT-IR spectroscopy with density functional theory (DFT) calculations to analyze the structural and vibrational properties of a Meldrum’s acid derivative closely related to the compound . This research is crucial for understanding the physical and chemical characteristics of these compounds, which can be applied in material science and molecular engineering (Toledo et al., 2015).

Application in Organic Synthesis

The compound and its derivatives find significant application in organic synthesis. For instance, the work of Jeon and Kim (2000) explores the reactions of similar compounds with primary and secondary alkylamines, leading to the formation of various derivatives. These reactions are fundamental in the synthesis of new organic molecules, which can have applications in pharmaceuticals, agrochemicals, and materials science (Jeon & Kim, 2000).

Mechanism of Action

The bioactive nature of these compounds is designated by global reactivity parameters containing a high hardness (η) value of 1.34 eV and a lower softness (σ) value of 0.37 eV . The energies of LUMOs had a link with their activities .

Future Directions

The future directions for this type of compound could involve further exploration of their bioactive properties, as well as the development of more efficient and environmentally friendly synthesis methods . The easy functionalization of the 2-NH 2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles .

Properties

IUPAC Name

5-[[(6-ethoxy-1,3-benzothiazol-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-4-21-9-5-6-11-12(7-9)24-15(18-11)17-8-10-13(19)22-16(2,3)23-14(10)20/h5-8H,4H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINYWPPCKASKSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC=C3C(=O)OC(OC3=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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